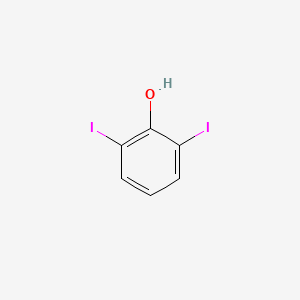
2,6-Diiodofenol
Descripción general
Descripción
2,6-Diiodophenol is a chemical compound with the molecular formula C6H4I2O . It has an average mass of 345.904 Da and a monoisotopic mass of 345.835144 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Diiodophenol consists of a phenol group with two iodine atoms attached at the 2nd and 6th positions . The compound has a density of 2.6±0.1 g/cm³ .Physical And Chemical Properties Analysis
2,6-Diiodophenol has a boiling point of 222.0±20.0 °C at 760 mmHg and a vapor pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.7±3.0 kJ/mol, and the flash point is 88.1±21.8 °C . The index of refraction is 1.753, and the molar refractivity is 53.9±0.3 cm³ . The compound has one hydrogen bond acceptor, one hydrogen bond donor, and no freely rotating bonds .Aplicaciones Científicas De Investigación
Síntesis de Polímeros
2,6-Diiodofenol: se utiliza en la síntesis de polímeros especializados. Por ejemplo, puede ser un precursor en la producción de poli(2,6-difenilfenileno óxido), que se utiliza en la fabricación de plásticos de alto rendimiento y materiales aislantes .
Investigación Farmacéutica
En la industria farmacéutica, This compound sirve como bloque de construcción para el desarrollo de medicamentos. Su contenido de yodo y su estructura fenólica lo convierten en un compuesto valioso para crear nuevos agentes terapéuticos, particularmente en el campo de los antisépticos y los radiofármacos .
Fabricación de Tintes
La estructura del compuesto permite su aplicación en la fabricación de tintes. Puede participar en la síntesis de moléculas de tinte complejas, contribuyendo a la solidez del color y la estabilidad de los tintes utilizados en textiles y tintas .
Química Analítica
This compound: se puede utilizar como reactivo en química analítica para la detección de iones y moléculas específicas debido a sus propiedades de cambio de color al reaccionar, lo que es esencial en la titulación y los análisis colorimétricos .
Ciencia Ambiental
En la ciencia ambiental, este compuesto se investiga por su posible uso en la degradación de contaminantes. Su estructura fenólica puede ayudar a descomponer compuestos orgánicos dañinos en los procesos de tratamiento de aguas .
Ciencia de Materiales
Los átomos de yodo en This compound lo convierten en un candidato para la investigación en ciencia de materiales, particularmente en el desarrollo de semiconductores orgánicos y materiales conductores .
Desarrollo de Insecticidas
También se está explorando su eficacia en el desarrollo de insecticidas. La capacidad del compuesto para interrumpir las vías biológicas se puede aprovechar para crear soluciones de control de plagas más efectivas y respetuosas con el medio ambiente .
Diseño de Catalizadores
Finalmente, This compound se investiga por su papel en el diseño de catalizadores. Puede actuar como un ligando para catalizadores basados en metales, que son cruciales para acelerar las reacciones químicas en entornos industriales y de laboratorio .
Propiedades
IUPAC Name |
2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGBDTCTVUUNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28177-54-0 | |
| Record name | 2,6-diiodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the insecticidal properties of 2,6-Diiodophenol?
A1: Research suggests that 2,6-Diiodophenol and its derivative, 4-chloro-2,6-diiodophenol, demonstrate larvicidal activity against Aedes aegypti mosquitos. [] While less toxic than the organophosphate insecticide Temephos®, both compounds effectively controlled Aedes aegypti larvae, highlighting their potential as environmentally safer alternatives. []
Q2: How does the structure of 2,6-Diiodophenol impact its interaction with biological targets?
A2: A study investigated the binding affinity of a macrocyclic bis-Pt(II) metallohost towards various iodinated aromatic compounds, including 2,6-Diiodophenol. [] The metallohost exhibited exceptionally high affinity for 2,6-Diiodophenol, attributed to "side-on" iodine⋅⋅⋅aromatic-plane interactions and π-π stacking. [] This specific interaction highlights how the structural features of 2,6-Diiodophenol contribute to its strong binding affinity with specific targets.
Q3: What are the applications of 2,6-Diiodophenol in material science?
A3: 2,6-Diiodophenol serves as a precursor for synthesizing X-ray shielding materials. [, , ] By incorporating 2,6-Diiodophenol into the polymer backbone, researchers created radiopaque polyurethane elastomers. [, ] These materials exhibit desirable properties like flexibility and rubbery texture, making them suitable for applications requiring X-ray shielding, such as medical imaging equipment and protective gear in nuclear facilities. [, , ]
Q4: How can 2,6-Diiodophenol be synthesized?
A4: A patented process describes the efficient iodination of phenol derivatives to produce 2-iodophenol or 2,6-diiodophenol derivatives. [] The method involves reacting a phenol derivative with molecular iodine in the presence of pyridine and an oxidizing agent, such as hydrogen peroxide or iodic acid. [] This process eliminates the need for iodine recovery, making it cost-effective and yielding high-quality products. []
Q5: Are there any concerns regarding the toxicity of 2,6-Diiodophenol?
A5: While 2,6-Diiodophenol shows promise in various applications, evaluating its potential toxicity is crucial. One study investigated the toxicity of 2,6-Diiodophenol and its derivative, 4-chloro-2,6-diiodophenol, on Aedes aegypti larvae and Artemia salina. [] While effective as larvicides, understanding their broader toxicological impact on non-target organisms and the environment is essential for responsible application. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B1640477.png)
![(1Z,5Z)-Cycloocta-1,5-diene;[(1S,2R,3R,4R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B1640483.png)
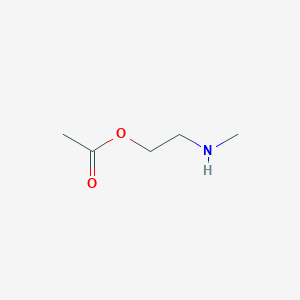
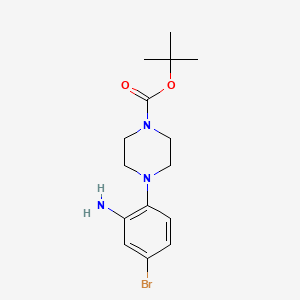

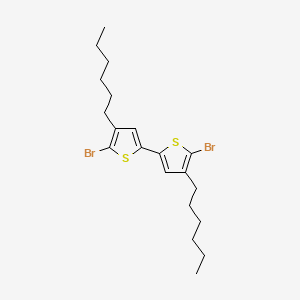


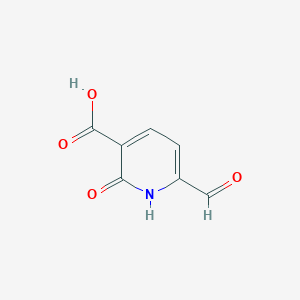
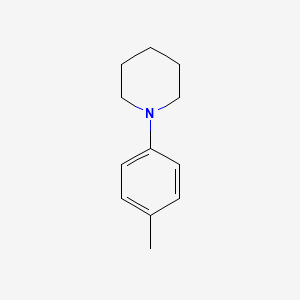

![[(2S)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methanamine](/img/structure/B1640536.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B1640537.png)
